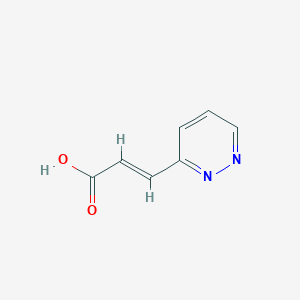
3-Quinolinecarboxylic acid, 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound, also known as fluoroquinolonic acid, is a chlorinated aromatic carboxylic acid derivative . It is an intermediate in the synthesis of ciprofloxacin hydrochloride, a fluorinated quinolone antibacterial drug .
Synthesis Analysis
Fluoroquinolonic acid can be prepared from ethyl 2,4-dichloro-5-fluorobenzoylacetate . It is formed as an intermediate during the synthesis of ciprofloxacin hydrochloride .Molecular Structure Analysis
The molecular formula of this compound is C13H9ClFNO3 . The exact mass is 281.67 .Chemical Reactions Analysis
As an aromatic carboxylic acid derivative, it has acidic properties and can react with bases to form salts . Under acidic conditions, it may undergo esterification reactions to form ester compounds .Physical And Chemical Properties Analysis
This compound has a molecular weight of 281.67 . It has a density of 1.51g/cm3 . The boiling point is 441.2ºC at 760 mmHg . The melting point information is not available .Safety and Hazards
The compound is classified as Acute Tox. 4 Oral - Aquatic Chronic 3 . The hazard statements include H302 - Harmful if swallowed, and H412 - Harmful to aquatic life with long lasting effects . Precautionary statements include P264 - Wash thoroughly after handling, P270 - Do not eat, drink or smoke when using this product, P273 - Avoid release to the environment, P301 + P312 - IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell, and P501 - Dispose of contents/container to an approved waste disposal plant .
Future Directions
The compound is an important intermediate and is often used in the synthesis of other organic compounds . It plays a crucial role in the production of ciprofloxacin, a widely used antibiotic . Therefore, its future directions are likely tied to the development and improvement of synthetic methods for ciprofloxacin and other related compounds.
properties
CAS RN |
178489-04-8 |
|---|---|
Molecular Formula |
C13H9ClFNO3 |
Molecular Weight |
281.6668632 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




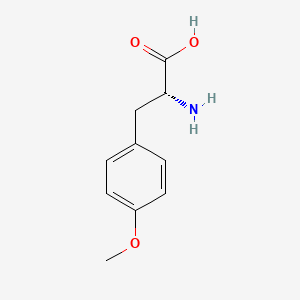
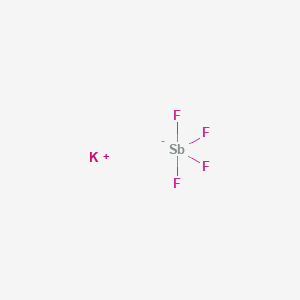
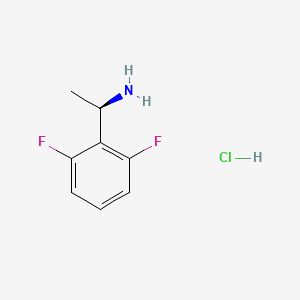
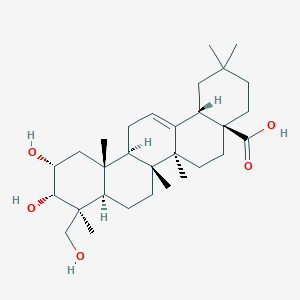
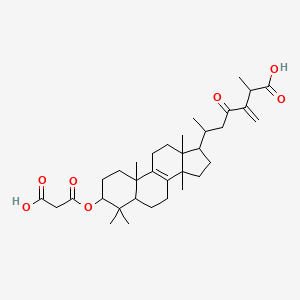
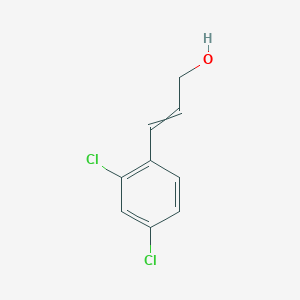
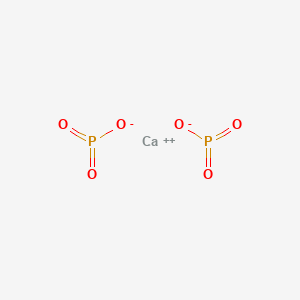
![Methyl 2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]-3-phenylpropanoate](/img/structure/B1149031.png)
